2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine

Übersicht

Beschreibung

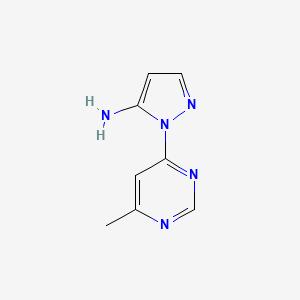

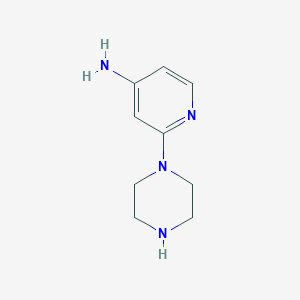

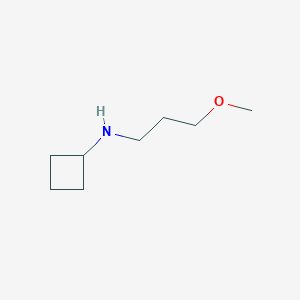

2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine, also known as PF-06747775, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of pyridine derivatives and has a unique structure that makes it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis of Alkyl Aminopyrroles

A study by Khlebnikov et al. (2018) explores using a trifluoromethyl-containing building block, similar to 2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine, for synthesizing trifluoromethyl-substituted aminopyrroles. This method leverages the 2H-azirine ring expansion strategy.

Functionalization of Trifluoromethyl-Substituted Pyridines

Schlosser and Marull (2003) describe the selective metalation and subsequent functionalization of 2-(trifluoromethyl)pyridine, which can be carboxylated or otherwise modified at specific positions. This research highlights the versatile chemistry of trifluoromethyl-substituted pyridines (Schlosser & Marull, 2003).

Synthesis of COMT Inhibitor Intermediates

Kiss, Ferreira, and Learmonth (2008) developed novel routes to 2-trifluoromethyl-nicotinic acid derivatives, involving the synthesis of the pyridine ring from simple fluorinated precursors. These compounds serve as key intermediates for manufacturing a COMT inhibitor (Kiss et al., 2008).

Trifluoroacetylation of Arenes

Keumi, Shimada, Takahashi, and Kitajima (1990) demonstrated the use of 2-(Trifluoroacetoxy)pyridine for trifluoroacetylating arenes under Friedel–Crafts conditions, yielding trifluoromethyl aryl ketones. This process involves the reaction of TFAP with various arenes in the presence of aluminum chloride (Keumi et al., 1990).

Synthesis of Pesticide Intermediates

Lu Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a significant fluorine-containing pyridine derivative used in pesticide synthesis. This research evaluates various synthesis processes for this compound (Lu Xin-xin, 2006).

Synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine

A study by Lan Zhi-li (2011) on the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one, achieving a yield of 63.5% with 98.6% purity under optimized conditions (Lan Zhi-li, 2011).

Acid-Catalyzed Ring Opening Reactions

Gazizov et al. (2015) investigated acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides, which involves the use of trifluoroacetic acid. This process leads to the formation of substituted dibenzoxanthenes and other derivatives (Gazizov et al., 2015).

Docking and QSAR Studies of Kinase Inhibitors

Caballero et al. (2011) conducted docking and quantitative structure–activity relationship (QSAR) studies on compounds structurally related to 2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine, exploring their inhibitory activity as c-Met kinase inhibitors (Caballero et al., 2011).

Organocatalysis Featuring Rare Aldehyde/Ketone Combinations

Hayashi, Sekizawa, Yamaguchi, and Gotoh (2007) found that the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine is an effective organocatalyst in an asymmetric intramolecular aldol reaction. This showcases a unique combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi et al., 2007).

Eigenschaften

IUPAC Name |

2-pyrrolidin-3-yloxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-4-15-9(8)16-7-3-5-14-6-7/h1-2,4,7,14H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHSNLFIFFOPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)

![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine](/img/structure/B1427994.png)

![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)

![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)